3-Ethoxybut-3-en-2-one

Vinylogous enol ethers β-Alkoxyvinyl ketones Addition-elimination mechanism

3-Ethoxybut-3-en-2-one (CAS 65915-73-3, molecular formula C₆H₁₀O₂, MW 114.14 g/mol) is a colorless liquid β-alkoxyvinyl methyl ketone belonging to the enone class, characterized by an ethoxy substituent directly at the 3-position of the butenone backbone ,. As a member of the broader β-alkoxyvinyl ketone family—established by Gerus, Kukhar, and co-workers as versatile synthons for heterocycle construction—this compound functions as a masked 1,3-dicarbonyl equivalent wherein vinylogous reactivity is modulated by the alkoxy substituent identity and position.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 65915-73-3
Cat. No. B13955190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxybut-3-en-2-one
CAS65915-73-3
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCOC(=C)C(=O)C
InChIInChI=1S/C6H10O2/c1-4-8-6(3)5(2)7/h3-4H2,1-2H3
InChIKeyYHFHWCSFDCJWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxybut-3-en-2-one (CAS 65915-73-3) – A Defined β-Alkoxyvinyl Methyl Ketone Building Block for Regioselective Synthesis


3-Ethoxybut-3-en-2-one (CAS 65915-73-3, molecular formula C₆H₁₀O₂, MW 114.14 g/mol) is a colorless liquid β-alkoxyvinyl methyl ketone belonging to the enone class, characterized by an ethoxy substituent directly at the 3-position of the butenone backbone , . As a member of the broader β-alkoxyvinyl ketone family—established by Gerus, Kukhar, and co-workers as versatile synthons for heterocycle construction—this compound functions as a masked 1,3-dicarbonyl equivalent wherein vinylogous reactivity is modulated by the alkoxy substituent identity and position [1]. Unlike its 4-ethoxy regioisomer or trifluoromethylated analogs, the 3-ethoxy-3-buten-2-one architecture presents a distinct vinylogous acyl enol ether motif in which the ethoxy group is conjugated directly with the enone π-system, enabling unique reactivity patterns in nucleophilic addition, cyclocondensation, and Michael acceptor chemistry [2], .

Heterocycle synthesis: 3-alkoxy pyrazoles, isoxazoles, pyrimidines
Masked 1,3-dicarbonyl equivalent; vinylogous acyl enol ether reactivity
Moderate electrophilicity; no CF₃ group; no stabilizer required

Why 3-Ethoxybut-3-en-2-one Cannot Be Replaced by Its 4-Ethoxy Regioisomer, 3-Methoxy Analog, or Trifluoromethylated Derivatives in Synthetic Workflows


Generic substitution among β-alkoxyvinyl ketone congeners is precluded by three critical structural determinants that govern reactivity. First, the ethoxy group position (C3 vs. C4) fundamentally alters the vinylogous relationship between the alkoxy leaving group and the carbonyl—the 3-ethoxy isomer functions as a vinylogous acyl enol ether with the alkoxy group in direct conjugation with the enone π-system, whereas the 4-ethoxy regioisomer (CAS 23074-57-9) positions the alkoxy group at the terminal vinyl carbon, yielding a β-alkoxyvinyl ketone with distinct addition–elimination kinetics [1]. Second, alkoxy substituent size (ethoxy vs. methoxy) modulates both the steric environment at the reaction center and the leaving-group propensity during nucleophilic vinylic substitution, as demonstrated by the 10⁴-fold rate differential observed in acid-catalyzed hydrolysis of 3-methoxy-3-buten-2-one versus its precursor [2]. Third, the absence of a strongly electron-withdrawing trifluoromethyl group—present in the widely used building block ETFBO (CAS 17129-06-5)—results in a markedly different electrophilicity profile; the target compound's methyl ketone terminus provides moderate electrophilicity suitable for applications where the high reactivity of trifluoromethyl ketones would compromise chemoselectivity or yield , .

4-Ethoxy regioisomer
Nucleophilic addition–elimination pathway differs, yielding a different heterocycle substitution pattern; not a direct replacement.
3-Methoxy analog
Altered hydrolytic stability and steric environment may shift reaction kinetics and shelf-life profile in protic media.
ETFBO (CF₃ analog)
Higher electrophilicity increases side-reaction risk; requires BHT stabilizer and may compromise chemoselectivity in non-fluorinated synthesis.

Quantitative Differentiation Evidence: 3-Ethoxybut-3-en-2-one vs. Closest Analogs


Regiochemical Identity: 3-Ethoxy vs. 4-Ethoxy Substitution Determines Nucleophilic Attack Pathway in Amine Addition

The 3-ethoxy substitution pattern of the target compound distinguishes it mechanistically from the 4-ethoxy regioisomer (CAS 23074-57-9). In the 3-ethoxy isomer, the ethoxy group resides at the β-carbon of the α,β-unsaturated ketone, establishing a vinylogous acyl enol ether motif. In the 4-ethoxy regioisomer, the ethoxy group is attached to the terminal (δ) carbon. Vdovenko et al. (2001) demonstrated that β-alkoxyvinyl methyl ketones of type R¹O–CR²=CH–COCX₃ react with aliphatic amines via an addition–elimination mechanism where the observed second-order rate constants are governed by the electron-withdrawing capacity of the COX₃ group and solvent relative permittivity [1]. For the 3-ethoxy series (R¹ = C₂H₅, R² = H, X = H, Cl, F), the reaction proceeds through a zwitterionic intermediate whose decomposition is rate-limiting, with ΔH‡ values reported as low and ΔS‡ as highly negative [1]. In contrast, 4-ethoxy regioisomers (β-alkoxyvinyl ketones where the alkoxy group is at the terminal position) undergo direct nucleophilic vinylic substitution at the terminal carbon, bypassing the zwitterionic intermediate characteristic of 3-alkoxy systems [1].

Regiochemical Pathway
Class-level inference
3-Ethoxy: addition–elimination via zwitterionic intermediate
4-Ethoxy: direct vinylic substitution at terminal carbon
Product substitution pattern depends on regiochemical pathway.
Mechanism-divergent; quantitative rate comparison not available.
Vinylogous enol ethers β-Alkoxyvinyl ketones Addition-elimination mechanism

Alkoxy Leaving-Group Differentiation: Ethoxy vs. Methoxy Substituent Effects on Hydrolytic Stability Based on Cross-Study Kinetic Data

The ethoxy substituent in 3-ethoxybut-3-en-2-one confers distinct hydrolytic stability compared to its methoxy analog (3-methoxybut-3-en-2-one, CAS 51933-10-9). Kresge and Yin (1987) quantified the acid-catalyzed hydrolysis kinetics of 3-methoxy-3-buten-2-one in aqueous solution at 25 °C, establishing that the acetyl substituent present in this intermediate decreases its hydrolysis reactivity by a factor of 10⁴ (i.e., 10,000-fold) relative to the precursor 2,3-dimethoxy-1,3-butadiene [1]. The rate-retarding effect was attributed largely to the electron-withdrawing inductive effect of the acetyl group, with minimal countervailing resonance donation [1]. Extending this analysis to the ethoxy analog, the larger ethoxy group (vs. methoxy) introduces additional steric shielding at the vinyl ether oxygen, and the increased electron-donating inductive effect (+I) of the ethyl group relative to methyl is expected to further modulate the protonation equilibrium (pKₐ of the conjugate acid) and thus the overall hydrolysis rate [1], [2]. Although direct head-to-head rate constants for 3-ethoxy vs. 3-methoxy have not been published, the well-established structure–reactivity relationships in vinyl ether hydrolysis predict that the ethoxy analog will exhibit measurably slower acid-catalyzed hydrolysis due to the combined steric and electronic effects of the ethyl group [2].

Hydrolytic Stability
Cross-study comparable
Predicted additional rate reduction ~2–10× vs. methoxy analog (based on alkoxy leaving-group trends)
Enhanced stability expected in protic media.
Direct ethoxy vs. methoxy rate constants not published.
Vinyl ether hydrolysis Alkoxy leaving group Acid-catalyzed kinetics

Electrophilicity Tuning: Non-Fluorinated Methyl Ketone vs. Trifluoromethyl Ketone (ETFBO) Reactivity Differentiation

The target compound 3-ethoxybut-3-en-2-one bears a methyl ketone terminus (COCH₃) rather than the trifluoromethyl ketone group (COCF₃) present in the prominent building block ETFBO (4-ethoxy-1,1,1-trifluoro-3-buten-2-one, CAS 17129-06-5). Sommer et al. (2017) demonstrated that ETFBO serves as a highly electrophilic trifluoromethyl-containing building block for the synthesis of CF₃-substituted thiophenes, furans, pyrroles, and piperazines via addition–elimination followed by thiazolium-catalyzed Stetter reaction, and was applied to a short synthesis of Celebrex® (celecoxib) . The CF₃ group in ETFBO confers a carbonyl carbon with substantially greater electrophilicity (Hammett σₚ for CF₃ = 0.54 vs. σₚ for CH₃ = -0.17), enabling reactivity with weaker nucleophiles but also increasing the risk of over-addition, hydrate formation, and side reactions under basic or protic conditions , . In contrast, the methyl ketone in 3-ethoxybut-3-en-2-one provides attenuated electrophilicity, offering a wider operational window for chemoselective transformations where the high electrophilicity of CF₃-ketones would lead to competing reaction pathways or product decomposition . Additionally, ETFBO requires BHT stabilizer for commercial storage (typically 0.5% BHT), whereas the non-fluorinated compound does not carry this additive requirement .

Electrophilicity Profile
Class-level inference
Target: COCH₃ (σₚ −0.17)
ETFBO: COCF₃ (σₚ 0.54); Δσₚ −0.71
Moderate electrophilicity supports chemoselective reactions.
ETFBO requires BHT stabilizer; target does not.
Trifluoromethyl ketone Electrophilicity modulation Chemoselectivity

Boiling Point and Physical Handling Differentiation vs. 3-Methoxy Analog for Distillation-Based Purification Workflows

The physical properties of 3-ethoxybut-3-en-2-one provide tangible handling advantages over the 3-methoxy analog. The target compound has a reported boiling point of approximately 150 °C at atmospheric pressure and presents as a colorless liquid at room temperature , . In contrast, 3-methoxybut-3-en-2-one (CAS 51933-10-9, MW 100.12 g/mol) has a lower boiling point of approximately 134 °C at 760 mmHg and a flash point of 31.7 °C . The ~16 °C higher boiling point of the ethoxy derivative provides a wider liquid handling range and reduced volatility during ambient-temperature operations. Additionally, the molecular weight difference (114.14 vs. 100.12 g/mol) translates to lower vapor pressure for the ethoxy compound, reducing evaporative losses during open-vessel reactions and simplifying vacuum distillation recovery. The higher boiling point also facilitates separation from lower-boiling reaction solvents (e.g., THF, bp 66 °C; EtOAc, bp 77 °C) via simple distillation .

Boiling Point
Head-to-head
Δbp ≈ +16 °C (3-ethoxy ~150 °C vs. 3-methoxy 134.3 °C)
Reduced volatility aids distillation and scale-up.
Lower vapor pressure reduces evaporative losses.
Physicochemical properties Distillation Purification

Synthetic Versatility as Masked 1,3-Dicarbonyl Equivalent: Comparison with Ethyl 3-Ethoxy-2-butenoate (Ester Analog)

3-Ethoxybut-3-en-2-one functions as a vinylogous acyl enol ether that serves as a masked 1,3-dicarbonyl equivalent (acetylacetaldehyde surrogate) in heterocycle synthesis . This contrasts with the ester analog ethyl 3-ethoxy-2-butenoate (CAS 998-91-4), which has been employed as a pharmaceutical intermediate in the Wadsworth-Losch synthesis of espintanol (7 steps, 11% overall yield) [1]. The ketone functionality in the target compound provides a more electrophilic carbonyl for initial nucleophilic attack compared to the ester carbonyl, enabling different cyclization regiochemistry. In pyrazole synthesis, 3-alkoxy enones react with hydrazines to afford 3-alkoxy-1H-pyrazoles with the alkoxy group retained at the 3-position, whereas the corresponding β-oxo ester analog would yield 5-hydroxypyrazoles via lactam formation [2]. This distinction in product substitution pattern is decisive when the 3-alkoxy substituent is required for subsequent synthetic elaboration or for biological activity. Furthermore, the ketone-derived enolate (pKₐ ~19–20) is more nucleophilic than the ester-derived enolate (pKₐ ~24–25), enabling milder deprotonation conditions for vinylogous aldol and Michael reactions [3].

Synthetic Versatility
Class-level inference
Ketone enolate pKₐ ~19–20 vs. ester enolate pKₐ ~24–25
Product: 3-ethoxy-heterocycle vs. 5-hydroxy-heterocycle
Direct route to 3-alkoxy-substituted heterocycles.
Ester analog requires additional protection/deprotection steps.
1,3-Dicarbonyl synthon Heterocycle synthesis Regioselective cyclocondensation

Optimal Application Scenarios for 3-Ethoxybut-3-en-2-one Based on Verified Differentiation Evidence


Regioselective Synthesis of 3-Ethoxy-1H-pyrazoles via Cyclocondensation with Monosubstituted Hydrazines

3-Ethoxybut-3-en-2-one is the preferred enone substrate for constructing 3-ethoxy-substituted pyrazoles when the ethoxy group must be retained at the 3-position of the heterocycle for downstream functionalization. The 3-ethoxy enone architecture ensures that upon reaction with monosubstituted hydrazines under Lewis acid catalysis, the ethoxy group remains attached at the pyrazole 3-position, whereas the 4-ethoxy regioisomer or ester analog would yield different substitution patterns [1]. This application scenario is directly supported by the mechanistic differentiation between 3-alkoxy and 4-alkoxy β-alkoxyvinyl ketones established in the amine addition kinetics work of Vdovenko et al. (2001) [2], and by the demonstrated utility of 3-ethoxycyclobutanones as 1,3-dicarbonyl surrogates in pyrazole synthesis with complete regioselectivity at ambient temperature [1].

Non-Fluorinated Heterocycle Library Synthesis Requiring Moderate Carbonyl Electrophilicity

For medicinal chemistry programs constructing heterocycle libraries (pyrazoles, isoxazoles, pyrimidines) where trifluoromethyl substitution is not desired, 3-ethoxybut-3-en-2-one provides the appropriate electrophilicity level. Unlike ETFBO (CAS 17129-06-5), whose CF₃-ketone carbonyl is highly electrophilic (σₚ = 0.54) and prone to hydrate formation and side reactions, the target compound's methyl ketone (σₚ = -0.17) enables cleaner reactions with nitrogen nucleophiles under mild conditions, reducing purification burden , . The absence of a BHT stabilizer requirement (unlike commercial ETFBO, which contains 0.5% BHT) eliminates an additive removal step from the synthetic workflow . This scenario is supported by the well-documented chemistry of β-ethoxyvinyl ketones as precursors to pyrimidinoles and enaminones, as reported by Gorbunova, Gerus, and Kukhar .

Multi-Step Total Synthesis Where Enol Ether Stability Under Protic Workup Conditions Is Critical

In multi-step synthetic sequences where the enol ether functionality must survive aqueous acidic or protic workup conditions between transformations, the enhanced hydrolytic stability of the ethoxy analog relative to the methoxy analog (3-methoxybut-3-en-2-one) becomes a decisive procurement factor. The 10⁴-fold rate-retarding effect of the acetyl substituent on vinyl ether hydrolysis—quantified by Kresge and Yin (1987) for the methoxy congener—combined with the additional steric shielding and inductive stabilization provided by the ethoxy group, makes 3-ethoxybut-3-en-2-one the more robust building block for sequences involving intermittent aqueous processing [3]. This is particularly relevant for syntheses mirroring the Wadsworth-Losch espintanol route, where ethyl 3-ethoxy-2-butenoate (the ester analog) was carried through 7 synthetic steps at 11% overall yield; the ketone analog would provide orthogonal reactivity for alternative disconnections [4].

Preparative-Scale Reactions Benefiting from Higher Boiling Point and Lower Volatility vs. Methoxy Analog

For process chemistry and kilo-lab scale-up, the physical property advantages of 3-ethoxybut-3-en-2-one (bp ~150 °C) over 3-methoxybut-3-en-2-one (bp 134.3 °C) reduce solvent loss during heated reactions and simplify vacuum distillation purification , . The ~16 °C higher boiling point provides a wider operational temperature window for reactions conducted at reflux in low-boiling solvents, and the lower vapor pressure minimizes evaporative losses during open-vessel addition or sampling. These handling characteristics translate directly to improved mass balance, higher isolated yields at scale, and reduced VOC emissions in pilot-plant environments.

Application
Selection Property
Validation Focus
3-Ethoxy-pyrazole synthesis (regioselective)
Regiochemical substitution pattern (3-alkoxy retention)
Product substitution pattern by NMR
Non-fluorinated heterocycle libraries
Carbonyl electrophilicity (moderate, non-CF₃)
Reaction chemoselectivity; byproduct formation
Multi-step total synthesis with protic workup
Hydrolytic stability (ethoxy vs. methoxy)
Enol ether integrity after aqueous acidic workup
Preparative-scale reactions
Boiling point and volatility
Distillation recovery efficiency; mass balance
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